t-Boc-Aminooxy-PEG12-acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Boc-Aminooxy-PEG12-acid is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and aminooxy compounds. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable bond. The Boc-protected amine can be deprotected under mild acidic conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
t-Boc-Aminooxy-PEG12-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid reacts with primary amine groups to form stable amide bonds.
Deprotection Reactions: The Boc-protected amine can be deprotected under mild acidic conditions
Common Reagents and Conditions
EDC or HATU: Used as activators for the reaction between the terminal carboxylic acid and primary amine groups.
Mild Acidic Conditions: Used for deprotecting the Boc-protected amine
Major Products Formed
The major products formed from these reactions include stable amide bonds and deprotected amines, which are essential for further chemical modifications and applications .
Scientific Research Applications
t-Boc-Aminooxy-PEG12-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and the development of novel therapeutic agents.
Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies.
Industry: Applied in the production of high-purity PEG derivatives for various industrial applications .
Mechanism of Action
t-Boc-Aminooxy-PEG12-acid exerts its effects by acting as a linker in PROTACs. The compound facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
- t-Boc-Aminooxy-PEG1-amine
- t-Boc-Aminooxy-PEG12-NHS ester
- t-Boc-Aminooxy-PEG12-t-butyl ester
Uniqueness
t-Boc-Aminooxy-PEG12-acid is unique due to its long PEG chain, which provides increased solubility and flexibility in aqueous media. This property makes it particularly suitable for applications requiring high solubility and stability .
Biological Activity
t-Boc-Aminooxy-PEG12-acid is a specialized polyethylene glycol (PEG) derivative that has garnered attention in the fields of bioconjugation and drug development due to its unique chemical properties and significant biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of three key components:
- t-Butyloxycarbonyl (t-Boc) Group : This protecting group shields the amino functionality during synthetic processes, allowing for selective deprotection when necessary.
- Aminooxy Functional Group : This group facilitates the formation of stable covalent bonds with aldehydes, which is crucial for bioconjugation applications.
- Terminal Carboxylic Acid : This functional group can react with primary amines to form stable amide bonds, enhancing its utility in drug development.
The compound's structure enables it to act as a versatile linker in various biochemical applications, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) .
The primary mechanism of action for this compound involves its role as a linker in PROTACs. PROTACs function by recruiting E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation via the proteasome pathway. The PEG12 spacer provides flexibility and solubility, which are essential for effective bridging between the target protein and E3 ligase .
Biological Activity
The biological activity of this compound is primarily attributed to its ability to form stable covalent bonds with biomolecules. This property is particularly beneficial in:
- Targeted Drug Delivery : By linking specific ligands to target proteins, this compound aids in developing targeted therapies that minimize off-target effects.
- Bioconjugation : The aminooxy group allows for the formation of oxime bonds with aldehyde-containing compounds, facilitating the creation of stable bioconjugates that can be monitored using mass spectrometry and NMR spectroscopy .
Applications in Research and Medicine
This compound has a wide range of applications across various scientific domains:
- Chemistry : It is used as a linker in synthesizing PROTACs and other bioconjugates.
- Biology : The compound aids in studying protein-protein interactions and developing novel therapeutic agents.
- Medicine : It plays a crucial role in drug discovery and development, particularly in designing targeted therapies for diseases such as cancer .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Study on PROTACs : Research demonstrated that this compound could successfully link ligands to E3 ligase recruiters, leading to targeted protein degradation. This approach has shown promise in modulating protein levels therapeutically .
- Bioconjugation Studies : Investigations into the kinetics and stability of bioconjugates formed using this compound revealed its effectiveness in forming stable oxime bonds with aldehyde-containing compounds. Techniques such as mass spectrometry were employed to monitor these interactions .
Comparative Analysis
Compound | Key Features | Applications |
---|---|---|
This compound | PEG derivative with aminooxy group | PROTAC synthesis, targeted drug delivery |
t-Boc-Aminooxy-PEG12-Boc | Similar structure but without carboxylic acid | Linker for various bioconjugates |
t-Boc-N-amido-PEG12-acid | Contains amido group instead of aminooxy | Drug conjugation and protein labeling |
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H63NO17/c1-32(2,3)50-31(36)33-49-29-28-48-27-26-47-25-24-46-23-22-45-21-20-44-19-18-43-17-16-42-15-14-41-13-12-40-11-10-39-9-8-38-7-6-37-5-4-30(34)35/h4-29H2,1-3H3,(H,33,36)(H,34,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMRDHSKTJNZGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H63NO17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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